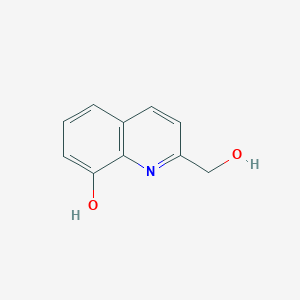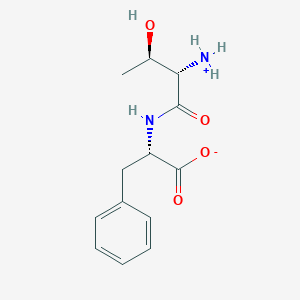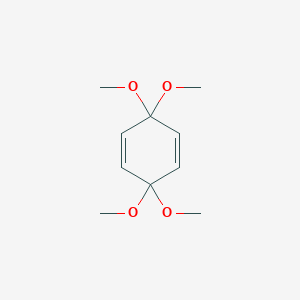
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene
Übersicht
Beschreibung
The compound of interest, 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene, is a chemical species that is characterized by the presence of tetramethoxy groups attached to a cyclohexadiene ring. This structure is a derivative of cyclohexadiene, which is a six-membered ring containing two double bonds. The tetramethoxy groups are electron-donating, which can influence the reactivity and stability of the cyclohexadiene core .
Synthesis Analysis
Although the specific synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was achieved by reacting 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane . This method could potentially be adapted for the synthesis of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene by choosing appropriate starting materials and reagents that introduce the methoxy groups at the desired positions.
Molecular Structure Analysis
The molecular structure of cyclohexadiene derivatives has been extensively studied. For example, the crystal and molecular structures of 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene were determined, revealing bond lengths and deviations from planarity that are influenced by the substituents on the methylenic carbon atoms . These findings suggest that the tetramethoxy substituents in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene would also impact its molecular geometry and electronic distribution.
Chemical Reactions Analysis
The reactivity of cyclohexadiene derivatives can vary significantly depending on their substitution patterns. For instance, the disila-cyclohexadiene compound mentioned earlier is reluctant to react with singlet oxygen, unlike its carbon analogue, but its Si-Si bond is readily oxidized . This indicates that the methoxy groups in 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene may also affect its reactivity towards oxidation and other chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene would be influenced by the presence of the methoxy groups. These groups are known to increase the electron density on the cyclohexadiene ring, which could affect properties such as solubility, boiling point, and chemical stability. While the specific properties of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene are not discussed in the provided papers, analogous compounds have been shown to have unique properties due to their substituents .
Wissenschaftliche Forschungsanwendungen
Acetal Formation and Electrolysis Apparatus :
- 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is used in acetal (and thioacetal) formation and in electrochemical processes. This includes roles in enamine or imine formation, and in various oxidation processes. It's also employed in the development and usage of electrolysis apparatus, specifically in cell and electrode designs (Margaretha & Tissot, 2003).
Crystallography and Molecular Orientation :
- Research on the methoxy groups of derivatives of 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene, specifically their orientation (anti-anti or gauche-anti) and interactions in molecular structures, has been a focus in crystallography (Irngartinger & Lichtenthäler, 1994).
Photoelectron Spectroscopy :
- The compound has been utilized in photoelectron spectroscopy studies, aiding in the empirical correlation of spectra and the assignment of symmetry to ground and excited states of related molecules (Heilbronner, Brogli & Vogel, 1976).
Synthetic Organic Chemistry :
- It plays a role in synthetic organic chemistry, as seen in the enantiocontrolled total synthesis of compounds like (−)-α-bisabolol and (+)-4-epi-α-bisabolol (Nemoto, Shiraki, Nagamochi & Fukumoto, 1993).
Photochemistry :
- 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene is involved in photochemical studies, such as those exploring the effects of substitution on photorearrangements (Schultz & Green, 1992).
Electrochemical Fluorination :
- This compound has been studied in the context of electrochemical fluorination, leading to the synthesis of fluorine-containing cyclohexadienes (Momota et al., 1995).
Surface Chemistry and Vibrational Spectroscopy :
- Investigations into the surface chemistry of similar cyclohexadienes on various metallic surfaces, using techniques like vibrational spectroscopy, provide insights into adsorption behaviors and chemical reactions on surfaces (Su, Shen & Somorjai, 1997).
Anionic Polymerization :
- The anionic polymerization of cyclohexadienes, which includes studying various initiating systems and additives, is another area of application. This research helps in understanding the polymerization process and the synthesis of specific polymers (Hong & Mays, 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3,6,6-tetramethoxycyclohexa-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWVXAZDYVFNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C=CC(C=C1)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344581 | |
| Record name | 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |
CAS RN |
15791-03-4 | |
| Record name | 3,3,6,6-Tetramethoxy-1,4-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,6,6-tetramethoxycyclohexa-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
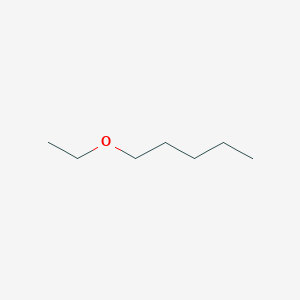
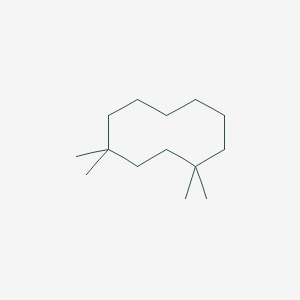
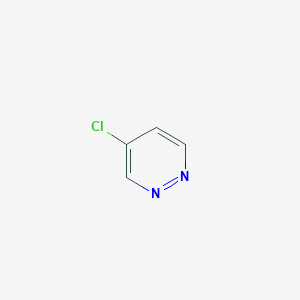
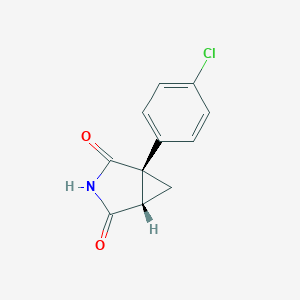
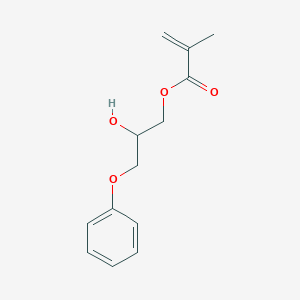
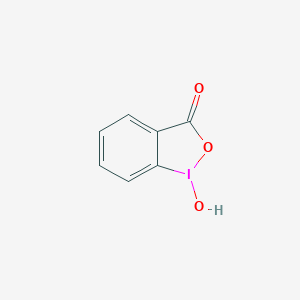
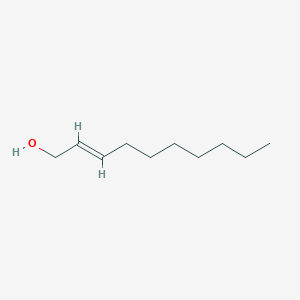

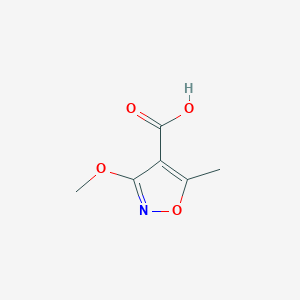
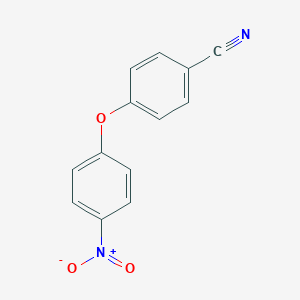
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
